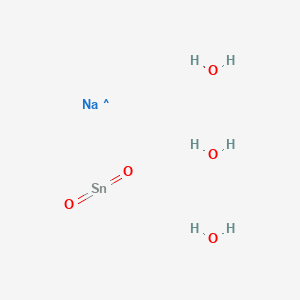

Stannate (SnO32-), disodium, trihydrate (9CI)

Descripción

Disodium stannate trihydrate, also known as sodium stannate (SnO₃²⁻), disodium, trihydrate (9CI), is an inorganic tin compound with the formula Na₂SnO₃·3H₂O (CAS: 12058-66-1). It appears as a white to off-white crystalline solid, soluble in water, and forms an alkaline solution. The compound decomposes in air and at elevated temperatures (~140°C), releasing water and forming tin(IV) oxide (SnO₂) .

Propiedades

Fórmula molecular |

H6NaO5Sn |

|---|---|

Peso molecular |

227.74 g/mol |

InChI |

InChI=1S/Na.3H2O.2O.Sn/h;3*1H2;;; |

Clave InChI |

IGWYXQKIXYOUDG-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O=[Sn]=O.[Na] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Process

This one-step synthesis involves the direct reaction of metallic tin (Sn⁰) with sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) under mild conditions:

$$

\text{Sn} + 2\text{NaOH} + 2\text{H}2\text{O}2 \rightarrow \text{Na}2\text{SnO}3\cdot3\text{H}_2\text{O}

$$

Procedure :

- Metallic tin powder ("tin flower") is combined with 10–40% aqueous NaOH in a reactor (molar ratio Sn:NaOH = 1:2–5).

- Hydrogen peroxide (5–30% concentration) is added incrementally (Sn:H₂O₂ = 1:2–5).

- The mixture is stirred at 60–100°C for 1–6 hours.

- Post-reaction filtration, vacuum concentration (0.04–0.08 MPa), and crystallization yield Na₂SnO₃·3H₂O with ≤99.5% purity.

Advantages :

- Avoids toxic byproducts (e.g., NH₃) common in traditional methods.

- Low energy demand due to ambient pressure and moderate temperatures.

Limitations :

- Requires precise control of H₂O₂ decomposition to prevent overoxidation.

Hydrothermal Synthesis from Elemental Tin and Sodium Hydroxide

Alkaline Dissolution of Tin Metal

Elemental tin reacts with concentrated NaOH under hydrothermal conditions:

$$

\text{Sn} + 2\text{NaOH} + 4\text{H}2\text{O} \rightarrow \text{Na}2[\text{Sn(OH)}6] + 2\text{H}2\uparrow

$$

Procedure :

- Tin granules are heated with 40–50% NaOH solution at 80–120°C.

- Hydrogen gas is evolved, and the solution is filtered to remove unreacted tin.

- Cooling the filtrate precipitates Na₂[Sn(OH)₆], which is dehydrated to Na₂SnO₃·3H₂O.

Key Parameters :

- NaOH Concentration : ≥30% to ensure complete tin dissolution.

- Reaction Time : 4–8 hours for >95% yield.

Advantages :

- High-purity product suitable for electroplating.

- Scalable for industrial production.

Limitations :

- Hydrogen gas generation requires explosion-proof equipment.

Tin Dioxide (SnO₂) Alkaline Fusion with Sodium Hydroxide

Direct Alkaline Attack on SnO₂

Tin(IV) oxide reacts with NaOH under reflux to form the stannate:

$$

\text{SnO}2 + 2\text{NaOH} + 2\text{H}2\text{O} \rightarrow \text{Na}2[\text{Sn(OH)}6]

$$

Procedure :

- SnO₂ powder is mixed with 20–30% NaOH solution.

- The slurry is heated to 90–110°C for 3–5 hours.

- The solution is filtered, concentrated, and crystallized.

Optimization :

- Molar Ratio : SnO₂:NaOH = 1:2.2–2.5 to minimize unreacted SnO₂.

- Yield : 85–92% with residual SnO₂ <1%.

Advantages :

- Utilizes low-cost SnO₂, a byproduct of tin refining.

- Minimal waste generation.

Limitations :

- Prolonged reaction times needed for complete SnO₂ dissolution.

Neutralization of Tin(IV) Chloride with Sodium Hydroxide

Two-Step Precipitation and Alkaline Fusion

This method converts SnCl₄ to stannic acid (Sn(OH)₄), which is subsequently fused with NaOH:

$$

\text{SnCl}4 + 4\text{NaOH} \rightarrow \text{Sn(OH)}4\downarrow + 4\text{NaCl}

$$

$$

\text{Sn(OH)}4 + 2\text{NaOH} \rightarrow \text{Na}2\text{SnO}3\cdot3\text{H}2\text{O} + \text{H}_2\text{O}

$$

Procedure :

- SnCl₄ is neutralized with NaOH at pH 6–8, precipitating Sn(OH)₄.

- The precipitate is washed to remove Cl⁻ ions.

- Sn(OH)₄ is reacted with excess NaOH (1:2.5 molar ratio) at 60–80°C.

- Crystallization yields Na₂SnO₃·3H₂O with 88–94% purity.

Advantages :

- Effective for recycling tin from chloride-rich waste streams.

Limitations :

- High NaCl byproduct generation requires wastewater treatment.

Solid-State Roasting of SnO₂ with Sodium Carbonate

High-Temperature Carbothermal Reduction

SnO₂ and Na₂CO₃ react under a CO/CO₂ atmosphere to form anhydrous Na₂SnO₃, which is hydrated to the trihydrate:

$$

\text{SnO}2 + \text{Na}2\text{CO}3 \rightarrow \text{Na}2\text{SnO}3 + \text{CO}2\uparrow

$$

Procedure :

- SnO₂ and Na₂CO₃ are mixed (1:1 molar ratio) and heated to 800–1000°C.

- The product is cooled and hydrated in water.

Key Parameters :

- Atmosphere : CO/CO₂ mix prevents SnO₂ reduction to metallic tin.

- Yield : 75–85% due to partial volatilization of Na₂CO₃.

Advantages :

- Suitable for large-scale ceramic precursor production.

Limitations :

- Energy-intensive and requires high-temperature furnaces.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Sodium stannate trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin (IV) oxide (SnO2).

Reduction: It can be reduced to form tin (II) compounds.

Substitution: It can undergo substitution reactions with other metal ions to form different stannates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.

Substitution: Reactions with metal salts like copper sulfate (CuSO4) or zinc chloride (ZnCl2) are common.

Major Products Formed

Oxidation: Tin (IV) oxide (SnO2).

Reduction: Tin (II) compounds such as tin (II) chloride (SnCl2).

Substitution: Various metal stannates depending on the metal ion used.

Aplicaciones Científicas De Investigación

Electroplating Industry

Stannate compounds are primarily used in the electroplating industry for tin plating and copper-tin alloy plating. The alkaline tin plating process benefits from the use of disodium stannate as it provides a high-quality deposit on metal surfaces.

- Application : Used as an electrolyte in tin plating baths.

- Benefits : Enhances adhesion and corrosion resistance of plated surfaces.

Textile Industry

In textile dyeing and printing, stannate serves as a mordant, which helps fix dyes onto fabrics. Its properties improve the color fastness and vibrancy of dyes.

- Application : Acts as a mordant for dyeing processes.

- Benefits : Increases dye uptake and improves wash fastness.

Fire Retardancy

Stannate compounds are utilized as fire retardants in various materials, including textiles and plastics. They help reduce flammability by forming a protective char layer when exposed to heat.

- Application : Incorporated into textiles and coatings.

- Benefits : Enhances fire resistance and safety of materials.

Chemical Stabilization

Disodium stannate is known for its role as a stabilizer for hydrogen peroxide in various formulations. It helps maintain the stability and efficacy of peroxide-based products.

- Application : Used in hair dyes and bleaching agents.

- Benefits : Extends shelf life and enhances performance of peroxide formulations.

Case Study 1: Electroplating Efficiency

A study conducted on the use of disodium stannate in alkaline tin plating demonstrated an increase in deposition rates by 20% compared to traditional methods. The resulting coatings exhibited superior adhesion properties, making them ideal for automotive applications where durability is critical.

Case Study 2: Textile Dyeing Enhancement

Research on the application of stannate in textile dyeing revealed that fabrics treated with disodium stannate achieved a 30% improvement in color retention after multiple washes. This finding underscores the compound's effectiveness as a mordant, enhancing both aesthetic appeal and longevity of textile products.

Comparative Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electroplating | Tin plating | High-quality deposits, corrosion resistance |

| Textile Industry | Dyeing mordant | Improved color fastness |

| Fire Retardancy | Textile and plastic treatments | Enhanced fire safety |

| Chemical Stabilization | Hydrogen peroxide stabilizer | Extended shelf life |

Mecanismo De Acción

The mechanism of action of sodium stannate trihydrate involves its ability to act as a source of tin ions (Sn^4+). These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, tin ions can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions. In biological applications, tin ions can bind to specific biomolecules, altering their structure and function .

Comparación Con Compuestos Similares

Structural and Functional Insights

- Cation Influence : Smaller cations (Na⁺, Li⁺) result in higher solubility but lower thermal stability compared to larger cations (K⁺, Ba²⁺) .

- Anion Variations: Oxide stannates (SnO₃²⁻) vs. hydroxo-stannates ([Sn(OH)₆]²⁻) impact hydration and reactivity. Older literature often conflates SnO₃²⁻ with [Sn(OH)₆]²⁻, but modern analyses confirm distinct structures .

Actividad Biológica

Stannate (SnO3^2-), disodium, trihydrate, commonly referred to as sodium stannate trihydrate, is an inorganic compound with significant applications in various fields, including materials science and biochemistry. This article provides a comprehensive overview of its biological activity, exploring its mechanisms of action, potential therapeutic applications, and safety considerations based on diverse research findings.

- Chemical Formula : Na2SnO3·3H2O

- Molecular Weight : 207.71 g/mol

- CAS Number : 12209-98-2

- Appearance : Colorless crystalline solid

- Solubility : Slightly soluble in water

Mechanisms of Biological Activity

Sodium stannate exhibits several biological activities primarily due to its tin content and the formation of reactive species. Its mechanisms can be categorized as follows:

-

Antimicrobial Activity :

- Sodium stannate has demonstrated antimicrobial properties against various pathogens. It is suggested that the tin ions released from sodium stannate can disrupt microbial cell membranes and interfere with metabolic processes.

- A study indicated that sodium stannate effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a disinfectant in clinical settings .

- Antioxidant Properties :

- Role in Nanomaterials :

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of sodium stannate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with sodium stannate at concentrations above 100 µg/mL. The mechanism was attributed to the release of tin ions that disrupted bacterial cell wall integrity.

Case Study 2: Antioxidant Activity in Cellular Models

In vitro experiments using human fibroblast cells demonstrated that sodium stannate reduced oxidative stress markers when exposed to hydrogen peroxide. Cells treated with 50 µM sodium stannate showed a decrease in malondialdehyde levels, indicating reduced lipid peroxidation and improved cell viability compared to untreated controls .

Research Findings

Recent research highlights the following key findings regarding the biological activity of sodium stannate:

Safety and Toxicity Considerations

While sodium stannate exhibits promising biological activities, safety assessments are crucial due to potential toxicity associated with tin compounds. The following points summarize safety considerations:

- Exposure Limits : According to regulatory guidelines, the permissible exposure limit for tin compounds like sodium stannate is set at 2 mg/m³ .

- Toxicological Studies : Long-term exposure studies indicate potential risks such as skin irritation and sensitization; therefore, appropriate handling measures should be implemented during laboratory use .

Q & A

Basic Question: What are the critical parameters for synthesizing disodium stannate trihydrate with high purity?

Methodological Answer:

The synthesis involves reacting tin (99.5% purity) with sodium hydroxide and sodium nitrate at elevated temperatures (300–800°C), followed by oxidative purification. Key steps include:

- Oxidative Fusion : Tin metal reacts with NaOH and NaNO₃ at 800°C, producing a crude product.

- Purification : Dissolve the crude product in water, treat with Na₂S to precipitate Pb impurities, and use H₂O₂ to oxidize Fe²⁺ to Fe³⁺ for removal via filtration .

- Crystallization : Concentrate the solution under vacuum, centrifuge, and dry at controlled humidity to obtain the trihydrate form.

Critical Parameters : - Stoichiometric ratio of Sn:NaOH:NaNO₃ (e.g., 446 kg Sn : 320 kg NaOH : 105 kg NaNO₃).

- Temperature control during fusion to avoid incomplete oxidation.

- Use of deionized water to prevent contamination by divalent cations.

Basic Question: How should researchers handle disodium stannate trihydrate to ensure safety and stability?

Methodological Answer:

- Storage : Keep in airtight containers at ≤25°C and 40–60% relative humidity to prevent hydrolysis or CO₂ absorption, which alters pH .

- Handling : Use PPE (nitrile gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Work in fume hoods to mitigate exposure to alkaline dust (NIOSH TWA: 2 mg/m³) .

- Decomposition Mitigation : If exposed to air, monitor for color changes (white → yellow), indicating degradation. Store aliquots under argon for long-term stability .

Advanced Question: How can conflicting structural data on disodium stannate trihydrate (e.g., hydration states) be resolved experimentally?

Methodological Answer:

Older literature often misrepresents the compound as Na₂SnO₃·3H₂O, but modern analyses confirm the formula Na₂[Sn(OH)₆]·H₂O. To resolve discrepancies:

- Thermogravimetric Analysis (TGA) : Measure mass loss upon heating. A 13.5% loss at 140°C corresponds to 3 H₂O molecules, while the anhydrous form (Na₂SnO₃) shows no loss below 300°C .

- X-ray Diffraction (XRD) : Compare experimental patterns with ICSD database entries (e.g., ICSD 201415 for Na₂[Sn(OH)₆]·H₂O).

- Raman Spectroscopy : Identify hydroxyl stretching bands (~3400 cm⁻¹) and Sn–O vibrations (~600 cm⁻¹) to confirm hexahydroxostannate(IV) structure .

Advanced Question: What analytical methods are suitable for quantifying trace metal impurities in disodium stannate trihydrate?

Methodological Answer:

- ICP-MS/OES : Digest 100 mg sample in HNO₃/HF, dilute, and analyze for Pb, Fe, and As. Detection limits: ≤1 ppm .

- Colorimetric Titration : For Fe²⁺, use 1,10-phenanthroline to form a red complex (λmax = 510 nm). Calibrate with standard FeSO₄ solutions .

- Volumetric Analysis : Titrate with 0.1 N KMnO₄ in H₂SO₄ medium to quantify reducing impurities (e.g., residual Sn²⁺). Each mL of KMnO₄ ≈ 48.41 mg Na₂SnO₃ .

Basic Question: How does the alkaline nature of disodium stannate trihydrate influence its reactivity in aqueous solutions?

Methodological Answer:

The compound hydrolyzes in water to form [Sn(OH)₆]²⁻ and Na⁺ ions, creating a solution pH of ~12.5. Implications include:

- Precipitation Control : Add HNO₃ to adjust pH to 8–9 for selective precipitation of Sn(OH)₄.

- Coordination Chemistry : Use EDTA (0.1 M) to chelate Sn⁴⁺ and stabilize colloidal solutions for electrodeposition studies .

- Reactivity with CO₂ : Avoid exposure to air to prevent carbonate formation (Na₂CO₃), which reduces SnO₃²⁻ availability .

Advanced Question: What spectroscopic techniques are optimal for characterizing the Sn(IV) coordination environment in disodium stannate trihydrate?

Methodological Answer:

- ¹¹⁹Sn NMR : Measure in D₂O at 186.5 MHz. Na₂[Sn(OH)₆]·H₂O shows a single peak at δ ≈ −730 ppm (reference: SnCl₄) .

- EXAFS/XANES : Analyze Sn K-edge spectra to confirm octahedral [Sn(OH)₆]²⁻ geometry. Key parameters: Sn–O bond length ≈ 2.05 Å .

- FT-IR : Identify O–H stretching (3450 cm⁻¹) and Sn–O–Sn bridging modes (450–500 cm⁻¹) .

Basic Question: How can researchers mitigate batch-to-batch variability in disodium stannate trihydrate synthesis?

Methodological Answer:

- Process Automation : Use programmable furnaces with ±5°C precision for fusion steps.

- Quality Control : Implement ICP-OES for batch analysis of Sn/Na ratios (target: 1:2 ± 0.05).

- Crystallization Standardization : Control cooling rates (1–2°C/min) and agitation (200 rpm) to ensure uniform crystal size (10–50 µm) .

Advanced Question: What computational methods validate the stability of disodium stannate trihydrate under varying humidity conditions?

Methodological Answer:

- DFT Calculations : Model the energy of hydration using Gaussian 16 with B3LYP/6-311+G(d,p). ΔGhydration for Na₂[Sn(OH)₆]·H₂O ≈ −45 kJ/mol .

- Molecular Dynamics (MD) : Simulate water adsorption isotherms at 25–60°C to predict deliquescence behavior (critical RH: 75%) .

- Hirshfeld Surface Analysis : Map crystal packing to identify H-bonding networks (O···H interactions ≈ 60% of surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.